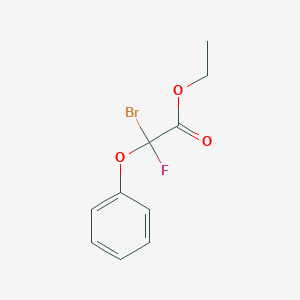
5,23-Dimethyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,23-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C35H72. It is a member of the alkane family, characterized by its saturated carbon chain with single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of two methyl groups at the 5th and 23rd positions on the tritriacontane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Dimethyltritriacontane typically involves multi-step organic reactions. One common method is the regiospecific synthesis, which includes the coupling of specific intermediates through reactions such as the Wittig reaction and exhaustive hydrogenation . The process begins with the ozonolysis of dimethylcyclooctadiene, followed by coupling with n-tetradecylidenephosphorane and subsequent hydrolysis to form the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5,23-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or carboxylic acids, while halogenation can produce various haloalkanes.
Scientific Research Applications
5,23-Dimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological systems, particularly in the study of insect pheromones.
Industry: Utilized in the development of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,23-Dimethyltritriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In biological systems, it may act as a signaling molecule, particularly in the context of insect pheromones .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyltritriacontane
- 11,15-Dimethyltritriacontane
- 15,19-Dimethyltritriacontane
Uniqueness
5,23-Dimethyltritriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural variation can affect its reactivity and interactions with other molecules, making it distinct from other dimethyltritriacontanes .
Properties
CAS No. |
121691-02-9 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
5,23-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-10-11-21-24-28-32-35(4)33-29-26-23-20-18-16-14-12-13-15-17-19-22-25-27-31-34(3)30-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI Key |
NGSVUPZVOXFNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)





![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)





